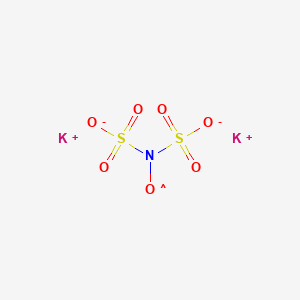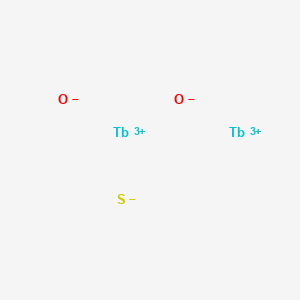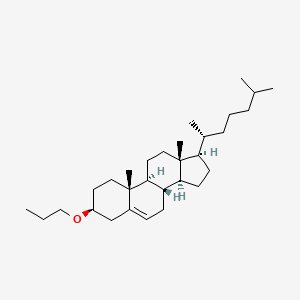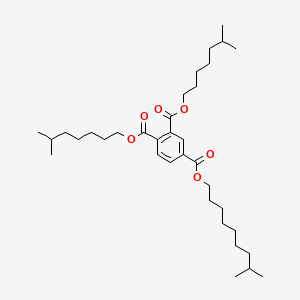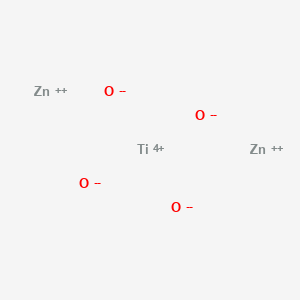
GADOLINIUM SULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium sulfide is a chemical compound composed of gadolinium and sulfur. It is known for its unique properties, including high thermal stability, magnetic susceptibility, and luminescence. These characteristics make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium sulfide can be synthesized through several methods. One common approach is the sulfide fusion method, which involves reacting gadolinium oxide with sulfur at high temperatures. Another method is the hydrothermal synthesis, where gadolinium salts are reacted with sulfur sources under high pressure and temperature conditions. The combustion method, involving gadolinium and lanthanide salts with organic fuels like glycine or urea, is also used to obtain high-purity this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced using the sulfide fusion method due to its efficiency and scalability. This method involves heating gadolinium oxide with sulfur in a controlled environment to produce this compound with high purity and desired particle size .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, this compound can be converted to gadolinium oxide and sulfur dioxide. Reduction reactions may involve the conversion of this compound to elemental gadolinium and hydrogen sulfide. Substitution reactions can occur when this compound reacts with other sulfides or halides to form new compounds .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halides for substitution reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include gadolinium oxide, sulfur dioxide, elemental gadolinium, hydrogen sulfide, and various substituted gadolinium compounds .
Aplicaciones Científicas De Investigación
Gadolinium sulfide has numerous scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other gadolinium compounds. In biology and medicine, this compound nanoparticles are explored for their potential as contrast agents in magnetic resonance imaging (MRI) and as drug delivery vehicles. In industry, this compound is used in the production of phosphors for display devices and in the development of high-performance materials for electronics .
Mecanismo De Acción
The mechanism by which gadolinium sulfide exerts its effects is primarily related to its magnetic and luminescent properties. In MRI applications, this compound enhances image contrast by interacting with the magnetic fields, improving the visibility of tissues. In drug delivery, this compound nanoparticles can be functionalized with ligands to target specific cells or tissues, allowing for precise delivery of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to gadolinium sulfide include gadolinium oxide, gadolinium oxysulfide, and other lanthanide sulfides such as europium sulfide and terbium sulfide .
Uniqueness: this compound is unique due to its combination of high thermal stability, magnetic susceptibility, and luminescence. Compared to gadolinium oxide and gadolinium oxysulfide, this compound offers superior performance in certain applications, such as MRI contrast agents and high-temperature materials. Its ability to be functionalized for specific applications also sets it apart from other lanthanide sulfides .
Propiedades
Número CAS |
12134-74-6 |
|---|---|
Fórmula molecular |
GdS |
Peso molecular |
189.32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


